molecular formula C26H28O6 B1248562 3-Methoxyterprenin

3-Methoxyterprenin

Cat. No.: B1248562
M. Wt: 436.5 g/mol
InChI Key: DRMJSVKKPZSZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyterprenin is a naturally occurring p-terphenyl derivative isolated from fungal species such as Aspergillus candidus and other Aspergillus strains . Structurally, it belongs to the family of oxygenated p-terphenyls, characterized by three linearly fused phenyl rings with varying substituents. The molecular formula of 3-Methoxyterprenin is C26H28O5, as determined by HR-ESIMS (high-resolution electrospray ionization mass spectrometry) data . Key structural features include:

  • A methoxy group (-OCH3) at the C-3 position of the central phenyl ring.
  • Hydroxyl groups at specific positions (e.g., C-4' and C-4'') in its non-methylated analogues.
  • A prenyl side chain, which is common in bioactive fungal metabolites .

3-Methoxyterprenin has been studied for its immunosuppressive activity, particularly in inhibiting T-cell proliferation induced by concanavalin A (Con A) and lipopolysaccharide (LPS), with IC50 values of 2.0 ng/mL and 8.0 ng/mL, respectively . Its bioactivity profile positions it as a compound of interest in drug discovery, especially for autoimmune diseases.

Properties

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2,5-dimethoxy-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]phenol

InChI

InChI=1S/C26H28O6/c1-16(2)12-13-32-21-11-8-18(14-22(21)29-3)24-23(30-4)15-20(26(31-5)25(24)28)17-6-9-19(27)10-7-17/h6-12,14-15,27-28H,13H2,1-5H3

InChI Key

DRMJSVKKPZSZSW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2=C(C=C(C(=C2O)OC)C3=CC=C(C=C3)O)OC)OC)C

Synonyms

3-methoxyterprenin

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below summarizes structural differences between 3-Methoxyterprenin and related p-terphenyl derivatives:

Compound Name Substituents (Positions) Molecular Formula Source Organism Reference
3-Methoxyterprenin -OCH3 (C-3), -OH (C-4') C26H28O5 Aspergillus candidus
Terprenin -OH (C-3, C-4') C25H26O5 Fungal species
4''-Deoxyterprenin -OH (C-3, C-4'), -H (C-4'') C25H26O4 Aspergillus sp.
3-O-Methyl-4''-Deoxyterprenin -OCH3 (C-3), -H (C-4'') C26H28O4 Aspergillus sp.
Candidusin A -OH (C-3, C-4'), prenyl side chain C26H28O6 Aspergillus candidus

Key Observations :

  • 4''-Deoxyterprenin lacks a hydroxyl group at C-4'', which correlates with diminished bioactivity compared to 3-Methoxyterprenin .
Bioactivity Comparison

The immunosuppressive activities of 3-Methoxyterprenin and analogues are compared below:

Compound IC50 (Con A-induced proliferation) IC50 (LPS-induced proliferation) Reference
3-Methoxyterprenin 2.0 ng/mL 8.0 ng/mL
Terprenin 1.2 ng/mL 4.5 ng/mL
4''-Deoxyterprenin 5.6 ng/mL 15.6 ng/mL

Key Findings :

  • Terprenin exhibits superior activity to 3-Methoxyterprenin, likely due to the presence of a hydroxyl group at C-3, which may facilitate hydrogen bonding with biological targets .
  • 4''-Deoxyterprenin shows significantly reduced potency, highlighting the critical role of the C-4'' hydroxyl group in bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyterprenin
Reactant of Route 2
3-Methoxyterprenin

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